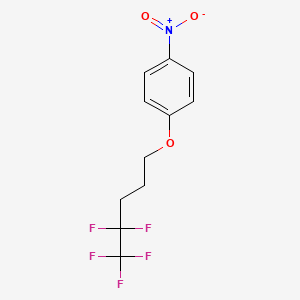
4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene: is an organic compound characterized by the presence of a nitro group attached to a benzene ring and a pentafluoropentoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene typically involves the following steps:
Preparation of 4,4,5,5,5-Pentafluoropentanol: This intermediate can be synthesized by reacting pentafluoroethyl iodide with allyl alcohol in the presence of a catalyst such as iron acetylacetonate and 6,6’-dimethyl-2,2’-bipyridine.
Formation of this compound: The pentafluoropentanol is then reacted with 1-nitrobenzene under suitable conditions to form the desired compound. This step may involve the use of a base such as sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield the corresponding amine, 4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are employed to facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Advanced Materials: The compound is used as a building block in the synthesis of advanced materials, including polymers and fluorinated compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Probes: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Coatings and Surface Treatments: The compound is utilized in the formulation of coatings and surface treatments to impart unique properties such as hydrophobicity and chemical resistance.
Electronics: It finds applications in the electronics industry, particularly in the development of specialized materials for electronic devices.
作用機序
The mechanism of action of 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, and other cellular functions, depending on its specific application and the biological system in which it is used.
類似化合物との比較
4-(4,4,5,5,5-Pentafluoropentoxy)-1-aminobenzene: This compound is similar but contains an amino group instead of a nitro group.
4-(4,4,5,5,5-Pentafluoropentoxy)-1-chlorobenzene: This compound has a chlorine atom in place of the nitro group.
Uniqueness:
Chemical Properties: The presence of the nitro group in 4-(4,4,5,5,5-Pentafluoropentoxy)-1-nitrobenzene imparts unique electronic properties, making it distinct from its analogs.
Reactivity: The nitro group also influences the compound’s reactivity, allowing for specific chemical transformations that are not possible with its analogs.
特性
分子式 |
C11H10F5NO3 |
|---|---|
分子量 |
299.19 g/mol |
IUPAC名 |
1-nitro-4-(4,4,5,5,5-pentafluoropentoxy)benzene |
InChI |
InChI=1S/C11H10F5NO3/c12-10(13,11(14,15)16)6-1-7-20-9-4-2-8(3-5-9)17(18)19/h2-5H,1,6-7H2 |
InChIキー |
QWMDNAOLVMZQSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCC(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-7-methyl-9H-pyrimido[4,5-b]indole](/img/structure/B11720565.png)
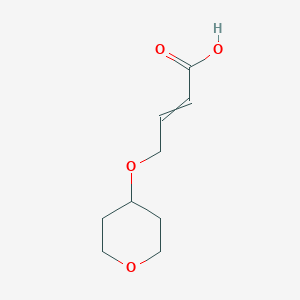

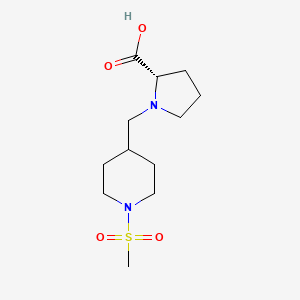
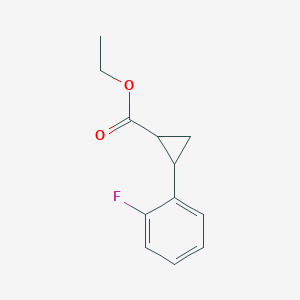
![N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine](/img/structure/B11720596.png)

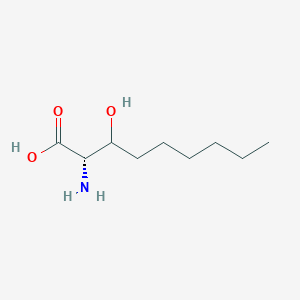
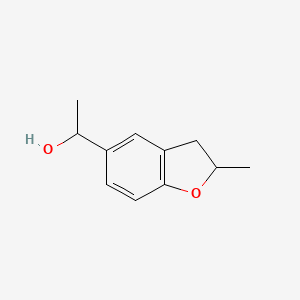
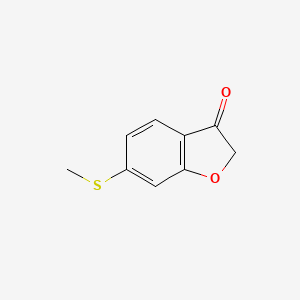
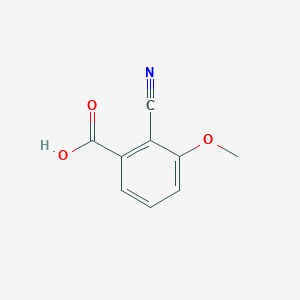

![Methyl 5-[4-(Ethoxycarbonyl)phenyl]isoxazole-3-carboxylate](/img/structure/B11720642.png)
